3-chloro-4-fluoro-N-(3-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)benzenesulfonamide
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Overview
Description
3-chloro-4-fluoro-N-(3-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)benzenesulfonamide is a useful research compound. Its molecular formula is C17H13ClFN3O3S and its molecular weight is 393.82. The purity is usually 95%.
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Scientific Research Applications
Enzyme Inhibition and Molecular Docking Studies
Research on sulfonamide derivatives, similar in structure to the specified compound, has shown their potential in enzyme inhibition, particularly against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) enzymes. Molecular docking studies have also been carried out to understand their binding modes, contributing to the development of treatments for conditions like Alzheimer's disease (Kausar et al., 2019).
Cyclooxygenase-2 Inhibitors
Sulfonamide derivatives have been synthesized and evaluated as cyclooxygenase-2 (COX-2) inhibitors, with potential applications in treating conditions like rheumatoid arthritis and osteoarthritis. The introduction of a fluorine atom in these compounds has notably increased COX-1/COX-2 selectivity, an important factor in drug development (Hashimoto et al., 2002).
Carbonic Anhydrase Inhibition
Studies on 4-(2-substituted hydrazinyl)benzenesulfonamides have revealed their effectiveness as inhibitors of carbonic anhydrase, which has significant implications in managing conditions like glaucoma, epilepsy, and mountain sickness (Gul et al., 2016).
Antimicrobial and Anti-HIV Activity
Some novel benzenesulfonamides bearing different moieties have shown promising antimicrobial and anti-HIV activities. These findings could lead to the development of new treatments for infectious diseases (Iqbal et al., 2006).
Anticancer Evaluation
Research has also explored the potential of sulfonamide derivatives in anticancer treatments. Certain compounds have shown significant activity against various cancer cell lines, pointing towards their potential in cancer therapy (Kumar et al., 2014).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
3-chloro-4-fluoro-N-[3-(1-methyl-6-oxopyridazin-3-yl)phenyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13ClFN3O3S/c1-22-17(23)8-7-16(20-22)11-3-2-4-12(9-11)21-26(24,25)13-5-6-15(19)14(18)10-13/h2-10,21H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CXKBSDVXWKWBAV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C=CC(=N1)C2=CC(=CC=C2)NS(=O)(=O)C3=CC(=C(C=C3)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13ClFN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.